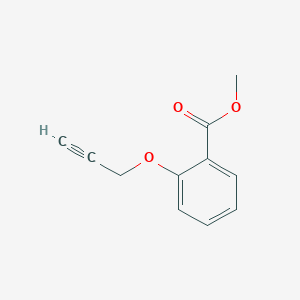

Methyl 2-(prop-2-yn-1-yloxy)benzoate

Overview

Description

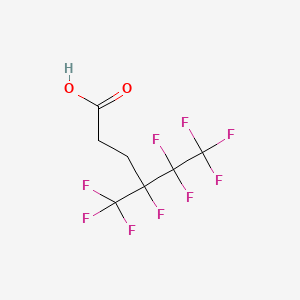

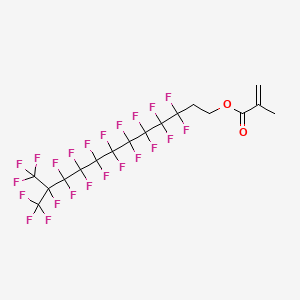

“Methyl 2-(prop-2-yn-1-yloxy)benzoate” is a chemical compound with the molecular formula C11H10O3 . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of “Methyl 2-(prop-2-yn-1-yloxy)benzoate” has been described in several studies . For instance, one study reported the preparation of 1-Methyl-2-(2-(prop-2-yn-1-yloxy)benzylidene)hydrazine analogues in good yields by the reaction of 2-(prop-2-yn-1-yloxy)benzaldehydes and methyl hydrazine .Molecular Structure Analysis

The molecular structure of “Methyl 2-(prop-2-yn-1-yloxy)benzoate” has been analyzed in several studies . For example, one study reported that in the crystal structure of a related compound, molecules are linked by a pair of C—H…O hydrogen bonds, forming inversion dimers with an R2² (12) ring motif .Chemical Reactions Analysis

“Methyl 2-(prop-2-yn-1-yloxy)benzoate” has been used in various chemical reactions . For instance, one study reported the reaction of 2-(prop-2-yn-1-yloxy)benzaldehydes with methyl hydrazine to form 1-Methyl-2-(2-(prop-2-yn-1-yloxy)benzylidene)hydrazine analogues .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-(prop-2-yn-1-yloxy)benzoate” have been analyzed in several studies . For example, one study reported that the compound has a molecular weight of 160.17 g/mol, a topological polar surface area of 26.3 Ų, and a complexity of 193 .Scientific Research Applications

Asymmetric Synthesis

- Methyl 2-(prop-2-yn-1-yloxy)benzoate has been used in asymmetric synthesis, particularly in the production of enantiomerically pure compounds. Basavaiah et al. (2001) described the asymmetric synthesis of (−)-methyl 3-aryl-2-methylene-3-(prop-2-yn-1-yloxy)propanoates with enantiomeric purities of 25–40% (Basavaiah, Kumaragurubaran, Sharada, & Reddy, 2001).

Catalysis and Reaction Mechanisms

- The compound has been involved in studies related to reaction mechanisms and catalysis. For instance, King and Strojny (1982) investigated the reduction of methyl benzoate on yttrium oxide catalysts, providing insights into reaction pathways and surface chemistry (King & Strojny, 1982).

Herbicide Synthesis

- In the field of agriculture, methyl 2-(prop-2-yn-1-yloxy)benzoate derivatives have been synthesized and used as herbicidal ingredients. Yang, Ye, and Lu (2008) synthesized herbicidal ZJ0273, a derivative of methyl 2-(prop-2-yn-1-yloxy)benzoate, for weed control in oilseed rape in China (Yang, Ye, & Lu, 2008).

Chymotrypsin Inhibitory Activity

- Some derivatives of methyl 2-(prop-2-yn-1-yloxy)benzoate have shown potential in bioactivity, such as chymotrypsin inhibitory activity. Atta-ur-rahman et al. (1997) isolated a derivative that exhibited chymotrypsin inhibitory activity and was also active against specific bacteria (Atta-ur-rahman et al., 1997).

Antioxidant Properties

- The compound has been studied for its antioxidant capacity. Kıvrak et al. (2018) reported the synthesis of 1-methyl-2-(2-(prop-2-yn-1-yloxy)benzylidene) hydrazine analogues, demonstrating significant in vitro antioxidant capacity for some of these analogues (Kıvrak, Yılmaz, Konuş, Koca, Aydemir, & Oagaz, 2018).

Crystal Engineering

- Methyl 2-(prop-2-yn-1-yloxy)benzoate derivatives have been used in crystal engineering to study phase transitions in high-pressure environments. Johnstone et al. (2010) examined how high pressure can induce a phase transition in crystals containing these compounds (Johnstone, Ieva, Lennie, Mcnab, Pidcock, Warren, & Parsons, 2010).

Mechanism of Action

The mechanism of action of “Methyl 2-(prop-2-yn-1-yloxy)benzoate” in chemical reactions has been investigated in several studies . For example, one study disclosed that both the starting material and the product act as photosensitizers, and 1 O 2 and O 2 ˙ − are generated through energy transfer and a single electron transfer pathway and play an important role in the reaction .

Safety and Hazards

The safety and hazards of “Methyl 2-(prop-2-yn-1-yloxy)benzoate” have been described in several studies . For example, one study reported that the compound has hazard statements H227, H302, H315, H319, H335, and precautionary statements P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name |

methyl 2-prop-2-ynoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-3-8-14-10-7-5-4-6-9(10)11(12)13-2/h1,4-7H,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKFWIYGJGNLRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376891 | |

| Record name | Methyl 2-[(prop-2-yn-1-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(prop-2-yn-1-yloxy)benzoate | |

CAS RN |

59155-84-9 | |

| Record name | Methyl 2-[(prop-2-yn-1-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

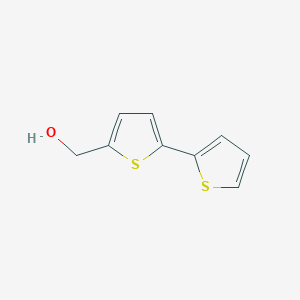

![[5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol](/img/structure/B1597778.png)